molecular formula C6H9N3 B1396162 4-Aminomethyl-5-methylpyridazine CAS No. 1149586-58-2

4-Aminomethyl-5-methylpyridazine

Cat. No.: B1396162
CAS No.: 1149586-58-2
M. Wt: 123.16 g/mol
InChI Key: ZXSZWZBAMSAIHU-UHFFFAOYSA-N
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Description

4-Aminomethyl-5-methylpyridazine: is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms

Biochemical Analysis

Biochemical Properties

4-Aminomethyl-5-methylpyridazine plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. One of the key interactions involves its binding with aminopyrimidine aminohydrolase, an enzyme that catalyzes the hydrolysis of 4-amino-5-aminomethyl-2-methylpyrimidine . This interaction is crucial for the metabolism of thiamine, a vital cofactor in cellular processes. Additionally, this compound has been shown to interact with various proteins involved in signal transduction pathways, thereby influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been observed to modulate cell signaling pathways, particularly those involving protein kinases and phosphatases. This modulation can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis . Furthermore, this compound influences cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to either inhibition or activation of their functions. For instance, its interaction with aminopyrimidine aminohydrolase results in the hydrolysis of 4-amino-5-aminomethyl-2-methylpyrimidine, a critical step in thiamine metabolism . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity . These findings suggest that this compound can have lasting effects on cellular processes, even after the compound is no longer present.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to enhance cellular functions such as proliferation and differentiation . At higher doses, it can exhibit toxic effects, including cellular apoptosis and necrosis . These dose-dependent effects highlight the importance of careful dosage optimization in potential therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to thiamine metabolism. It interacts with aminopyrimidine aminohydrolase, facilitating the conversion of 4-amino-5-aminomethyl-2-methylpyrimidine to 4-amino-5-hydroxymethyl-2-methylpyrimidine . This reaction is a key step in the salvage pathway of thiamine, which is essential for maintaining cellular energy balance and metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to various cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its physicochemical properties, including its polarity and ability to form hydrogen bonds with biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is predominantly localized in the cytoplasm, where it interacts with enzymes and proteins involved in metabolic processes . Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for the compound’s role in modulating cellular metabolism and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminomethyl-5-methylpyridazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloromethyl-5-methylpyridazine with ammonia or an amine source to introduce the aminomethyl group. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 4-Aminomethyl-5-methylpyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Various reduced derivatives depending on the specific reaction conditions.

    Substitution: Substituted pyridazine derivatives with different functional groups replacing the aminomethyl group.

Scientific Research Applications

4-Aminomethyl-5-methylpyridazine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including potential drugs for various diseases.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industrial Applications: The compound is utilized in the synthesis of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

    4-Aminomethylpyridazine: Lacks the methyl group at the 5-position.

    5-Methylpyridazine: Lacks the aminomethyl group.

    4-Methylpyridazine: Lacks both the aminomethyl and methyl groups.

Uniqueness: 4-Aminomethyl-5-methylpyridazine is unique due to the presence of both the aminomethyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(5-methylpyridazin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-5-3-8-9-4-6(5)2-7/h3-4H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSZWZBAMSAIHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=NC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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